2,3-Dimethoxy-5-nitropyridine
Overview
Description
2,3-Dimethoxy-5-nitropyridine is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a nitro group at the 5 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-nitropyridine typically involves the nitration of 2,3-dimethoxypyridine. One common method includes the reaction of 2,3-dimethoxypyridine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,3-Dimethoxy-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
2,3-Dimethoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-nitropyridine is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the pyridine ring. The methoxy groups also play a role in stabilizing the molecule and influencing its reactivity .
Comparison with Similar Compounds
2,3-Dimethoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyridine: Lacks the methoxy groups, which affects its stability and reactivity.
2,3-Dimethoxy-4-nitropyridine: Similar structure but with the nitro group at the 4 position, leading to different chemical properties.
Uniqueness: 2,3-Dimethoxy-5-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2,3-dimethoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6-3-5(9(10)11)4-8-7(6)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDEVOJAUAPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397275 | |
Record name | 2,3-dimethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507473-22-5 | |
Record name | 2,3-dimethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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